2-Diethylaminoethyl 4-nitrobenzoate
Overview
Description
2-Diethylaminoethyl 4-nitrobenzoate is an organic compound with the molecular formula C13H18N2O4. It is a derivative of benzoic acid and is known for its role as an intermediate in the synthesis of local anesthetics, particularly procaine. This compound is characterized by its yellowish liquid form and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Diethylaminoethyl 4-nitrobenzoate is typically synthesized through the esterification of 4-nitrobenzoic acid with diethylaminoethanol. The reaction is catalyzed by an acid, often sulfuric acid, to facilitate the esterification process. The general reaction scheme is as follows:
4-Nitrobenzoic acid+DiethylaminoethanolH2SO42-Diethylaminoethyl 4-nitrobenzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Diethylaminoethyl 4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.
Major Products
Reduction: 2-Diethylaminoethyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Diethylaminoethyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its interactions with biological systems, particularly in the context of its role as a precursor to local anesthetics.
Medicine: As an intermediate in the synthesis of procaine, it indirectly contributes to medical applications in local anesthesia.
Industry: Utilized in the production of various chemical products, including dyes and other benzoate derivatives.
Mechanism of Action
The primary mechanism of action for compounds derived from 2-diethylaminoethyl 4-nitrobenzoate, such as procaine, involves the inhibition of sodium ion channels in nerve cells. This inhibition prevents the initiation and propagation of nerve impulses, leading to a localized anesthetic effect. The molecular targets are the voltage-gated sodium channels, and the pathway involves the binding of the compound to these channels, blocking ion flow.
Comparison with Similar Compounds
Similar Compounds
Procaine: A local anesthetic synthesized from 2-diethylaminoethyl 4-nitrobenzoate.
Benzocaine: Another local anesthetic with a similar structure but lacking the diethylaminoethyl group.
Tetracaine: A more potent local anesthetic with a similar ester linkage but different substituents.
Uniqueness
This compound is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various anesthetics. Its nitro group provides a site for further chemical modifications, making it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-3-14(4-2)9-10-19-13(16)11-5-7-12(8-6-11)15(17)18/h5-8H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRESWUPYXIRXMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158792 | |
Record name | 2-Diethylaminoethyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13456-39-8 | |
Record name | 2-Diethylaminoethyl 4-nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013456398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Diethylaminoethyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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